1-(pyrrolidin-3-yl)-1H-pyrazol-4-amine
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Overview
Description
1-(Pyrrolidin-3-yl)-1H-pyrazol-4-amine is a compound that features a pyrrolidine ring fused with a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(pyrrolidin-3-yl)-1H-pyrazol-4-amine typically involves the construction of the pyrrolidine ring followed by the formation of the pyrazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a diketone can yield the desired pyrazole ring, which can then be further functionalized to introduce the pyrrolidine moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize costs. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(Pyrrolidin-3-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrazole or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
1-(Pyrrolidin-3-yl)-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(pyrrolidin-3-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and have similar biological activities.
Pyrazole derivatives: Compounds with the pyrazole ring also exhibit comparable properties and applications.
Uniqueness
1-(Pyrrolidin-3-yl)-1H-pyrazol-4-amine is unique due to its dual-ring structure, which combines the properties of both pyrrolidine and pyrazole rings. This structural feature enhances its versatility and potential for drug development .
Properties
Molecular Formula |
C7H12N4 |
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Molecular Weight |
152.20 g/mol |
IUPAC Name |
1-pyrrolidin-3-ylpyrazol-4-amine |
InChI |
InChI=1S/C7H12N4/c8-6-3-10-11(5-6)7-1-2-9-4-7/h3,5,7,9H,1-2,4,8H2 |
InChI Key |
PWYGLIYPISSLOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1N2C=C(C=N2)N |
Origin of Product |
United States |
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